2,5-Diphenyl-4-(phenylacetyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
1,3-Diphenyl-4-(2-phenylacetyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes phenyl groups and a pyrazolone core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4-(2-phenylacetyl)-1H-pyrazol-5(4H)-one typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. One common method is the reaction of phenylhydrazine with benzoylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is isolated by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient purification techniques, and cost-effective starting materials. Specific details would depend on the desired purity and yield requirements.
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-4-(2-phenylacetyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4,5-diones, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-4-(2-phenylacetyl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-pyrazol-5(4H)-one: Lacks the phenylacetyl group, which may affect its biological activity.
4-Phenyl-1,3-diphenyl-1H-pyrazol-5(4H)-one: Similar structure but with different substitution patterns.
Uniqueness
1,3-Diphenyl-4-(2-phenylacetyl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the phenylacetyl group may enhance its interaction with biological targets, making it a valuable compound for further research.
Properties
CAS No. |
191846-88-5 |
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Molecular Formula |
C23H18N2O2 |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,5-diphenyl-4-(2-phenylacetyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C23H18N2O2/c26-20(16-17-10-4-1-5-11-17)21-22(18-12-6-2-7-13-18)24-25(23(21)27)19-14-8-3-9-15-19/h1-15,21H,16H2 |
InChI Key |
OGOROXKFJUOIAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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